molecular formula C14H16ClNO3S B2749457 8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1706052-64-3

8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2749457
CAS No.: 1706052-64-3
M. Wt: 313.8
InChI Key: BCJGAZXMANWTGL-UHFFFAOYSA-N
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Description

8-(3-Chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tertiary amine characterized by an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 3-chloro-4-methoxybenzenesulfonyl group at the nitrogen atom. The bicyclo[3.2.1]octene scaffold imparts conformational rigidity, which is critical for interactions with biological targets such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name

8-(3-chloro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-3-2-4-11(16)6-5-10/h2-3,7-11H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJGAZXMANWTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method includes the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction . This method is highly regio- and diastereoselective, providing high yields under catalyst-free conditions.

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of functional groups into a variety of organic compounds, enhancing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chloro-4-methoxybenzenesulfonyl group balances electron withdrawal (sulfonyl, chloro) and donation (methoxy), which may optimize receptor binding compared to simpler sulfonamides like 4-aminophenylsulfonyl .
  • Heterocyclic Sulfonamides: Pyrazole sulfonyl derivatives (e.g., 3,5-dimethylpyrazole) exhibit enhanced selectivity for monoamine transporters, suggesting that bulkier substituents improve target specificity .
  • Alkyl vs. Aryl Substitution : Methyl substitution (as in 8-methyl derivatives) simplifies synthesis but reduces pharmacological versatility compared to aryl sulfonyl groups .

Biological Activity

The compound 8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives and features a bicyclic structure known as azabicyclo[3.2.1]octane . The presence of a sulfonyl group attached to an aromatic ring enhances its reactivity and solubility, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC₁₄H₁₇ClNO₃S
Molecular Weight333.8 g/mol
CAS Number2310207-76-0

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Neurotransmitter Reuptake Inhibition : Compounds with the azabicyclo[3.2.1]octane structure have been studied for their potential as neurotransmitter reuptake inhibitors, which can impact conditions like depression and anxiety.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation .

Biological Activity Studies

Research has demonstrated a range of biological activities associated with this compound:

  • Antinociceptive Activity : In animal models, derivatives of azabicyclo compounds have shown varying degrees of analgesic effects, indicating potential use in pain management .
  • Anticancer Potential : Some studies suggest that modifications to the azabicyclo framework can enhance anticancer activity by targeting specific cancer cell pathways, although detailed research on this specific compound is still limited .
  • Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial strains, although empirical data is required to confirm these findings.

Case Studies

Several case studies have investigated the biological activity of related compounds within the same structural class:

  • Case Study 1 : A study on a closely related azabicyclo compound demonstrated significant inhibition of the Janus kinase 2 (JAK2) pathway, which is crucial in various hematological malignancies. This suggests that similar mechanisms could be explored for the target compound.
  • Case Study 2 : Research on sulfonamide derivatives has shown promising results in reducing inflammation in models of rheumatoid arthritis, indicating potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like 8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene:

  • Modification of Functional Groups : Alterations to the chloromethoxybenzene group can significantly affect binding affinity and selectivity toward biological targets.
  • Bicyclic Framework Variations : Changes in the bicyclic structure may influence pharmacokinetics and overall efficacy in vivo.

Q & A

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Steps :

Standardize assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times.

Control for impurities : Use HPLC-purified compound (>99%) to exclude batch variability.

Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

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